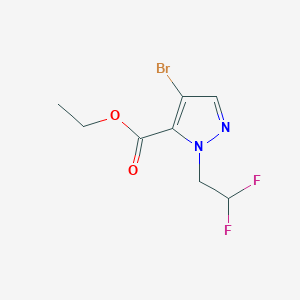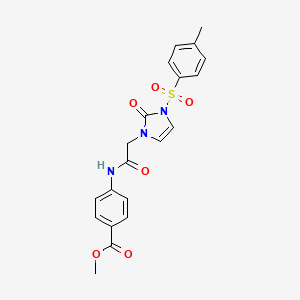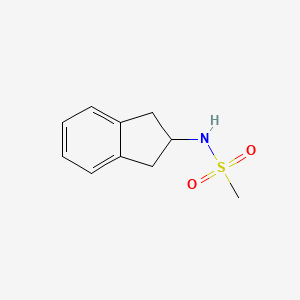
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZMA, and it is a piperidine derivative that exhibits promising pharmacological properties. In
Aplicaciones Científicas De Investigación
Metabolic Pathways and Disposition
Research on compounds structurally similar to the specified chemical focuses on their metabolic pathways, disposition, and the formation of metabolites within the human body. For instance, the study of a novel orexin receptor antagonist, which shares a resemblance in pharmacological targeting, provided insights into its metabolism, revealing extensive processing through oxidation and rearrangement, highlighting the complexity of metabolic pathways involved in drug disposition (Renzulli et al., 2011).
Mechanisms of Toxicity
Explorations into the mechanisms of toxicity offer crucial insights into the safety profile of chemical compounds. Studies on related compounds have delineated the biochemical interactions leading to toxic effects, emphasizing the importance of understanding specific molecular interactions and the body's response to exposure (Osterloh et al., 1983).
Antioxidative Effects in Medical Applications
The antioxidative properties of certain anesthetics, such as propofol, compared to ketamine, in surgical settings, have been studied to assess their impact on oxidative stress biomarkers. This research avenue suggests that examining similar compounds for antioxidative effects could provide valuable information for their application in reducing oxidative stress during medical procedures (Khoshraftar et al., 2014).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2.C2H2O4/c22-18-8-9-20(19(23)11-18)24-21(26)13-25-10-4-7-17(12-25)15-27-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-15H2,(H,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYROIWINPJBXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



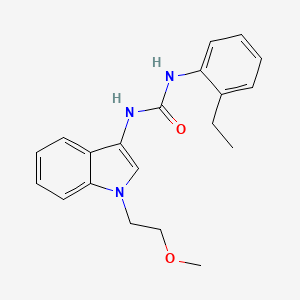
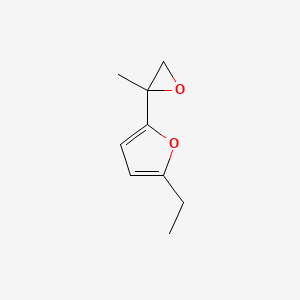

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)


